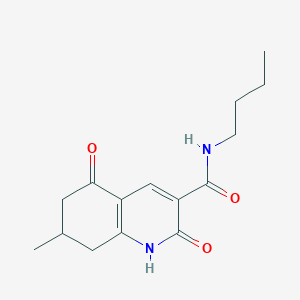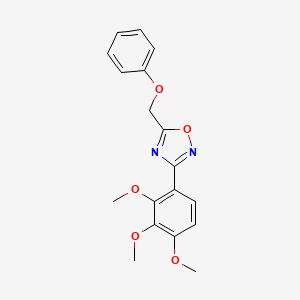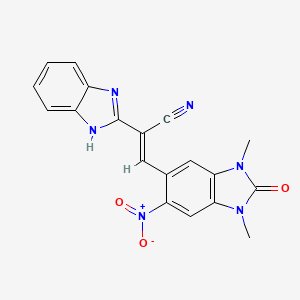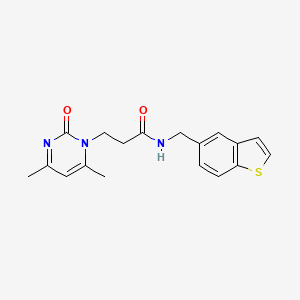
N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as BMQ, is a synthetic compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.
Mécanisme D'action
The mechanism of action of N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of inflammation and immune responses, and its inhibition has been shown to have therapeutic potential for a variety of diseases.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, such as TNF-α and IL-6, and the suppression of oxidative stress. It has also been shown to exhibit anticancer properties, through the induction of apoptosis and the inhibition of cell proliferation. This compound has been investigated for its potential use in the treatment of a variety of diseases, including cancer, arthritis, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes and target specific cellular pathways. However, its use is limited by its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for the study of N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, including its further investigation as a drug delivery system, its potential use in combination therapy with other drugs, and its exploration as a potential therapeutic agent for a variety of diseases. Additionally, further research is needed to fully elucidate its mechanism of action and to optimize its synthesis and handling for use in lab experiments.
Méthodes De Synthèse
N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized through a multi-step process that involves the reaction of 7-methyl-1,2,5,6,7,8-hexahydroquinoline-2,5-dione with butyl isocyanate. The resulting product is then subjected to a series of purification steps to obtain pure this compound. The synthesis method has been extensively optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
N-butyl-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a drug delivery system, due to its ability to penetrate cell membranes and target specific cellular pathways.
Propriétés
IUPAC Name |
N-butyl-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-4-5-16-14(19)11-8-10-12(17-15(11)20)6-9(2)7-13(10)18/h8-9H,3-7H2,1-2H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONJVIOSJMZCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(CC(CC2=O)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320489.png)
![2-{[5-(5-methyl-3-thienyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320491.png)
![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5320492.png)
![N-[3-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5320500.png)

![2-(4-fluorophenyl)-N-{3-[(2-hydroxyethyl)thio]-5-nitrophenyl}acetamide](/img/structure/B5320513.png)
![1-ethyl-2-{[(6-methyl-1H-benzimidazol-2-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5320523.png)
![3-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylpropanamide](/img/structure/B5320532.png)
![7-[(3,5-difluoropyridin-2-yl)carbonyl]-N-isopropyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5320533.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5320539.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5320541.png)
![{5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-2-furyl}methanol](/img/structure/B5320548.png)

